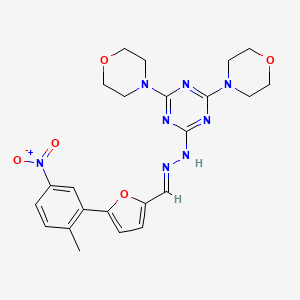![molecular formula C16H16N4O3S B5887793 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine, also known as MMTSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. MMTSA is a triazole-based molecule that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and caspase-3, which is involved in apoptosis. This compound has also been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to exhibit anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is its unique chemical structure, which makes it a useful tool for studying certain proteins and enzymes. Additionally, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful compound for studying these biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully considered when conducting lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine. One area of research could focus on the development of this compound-based diagnostic tools for cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in medicine and biology. Another area of research could focus on the synthesis of new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. It has been studied extensively for its potential applications in anti-inflammatory, anti-tumor, and anti-microbial therapies, as well as its potential use as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biology.
Synthesemethoden
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 4-methylbenzenesulfonyl chloride in the presence of sodium hydroxide and triethylamine. The reaction yields this compound as a white crystalline solid in good yield. Other methods involve the reaction of 4-methoxyphenylhydrazine with 4-methylbenzenesulfonyl azide or the reaction of 4-methylbenzenesulfonyl hydrazide with 3-(4-methoxyphenyl)-1-propargyl-1H-1,2,4-triazol-5-amine.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been studied extensively for its potential applications in medicine and biology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. It has been found to selectively bind to certain proteins and enzymes, making it a useful tool for identifying and studying these molecules.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-3-9-14(10-4-11)24(21,22)20-16(17)18-15(19-20)12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQKRNNDUBKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)

![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
